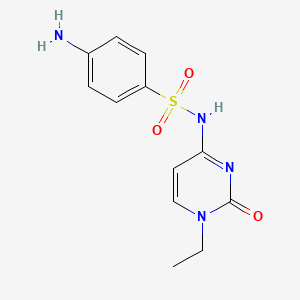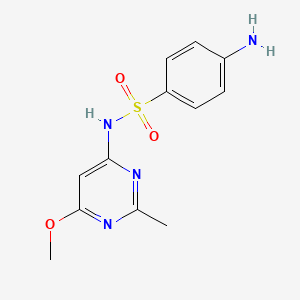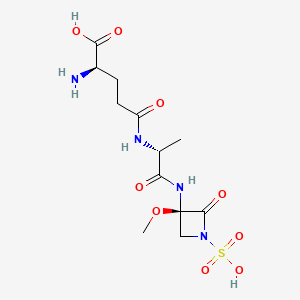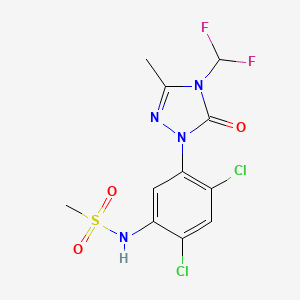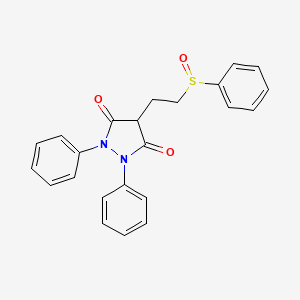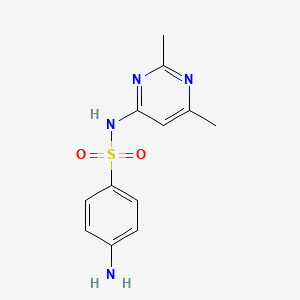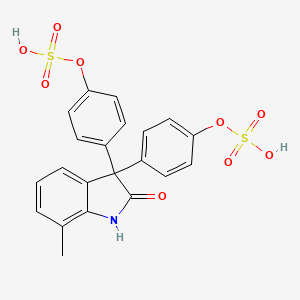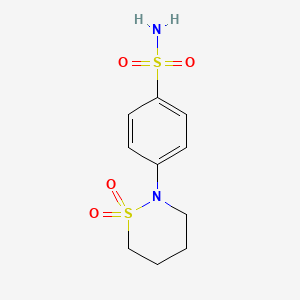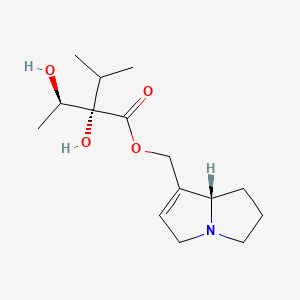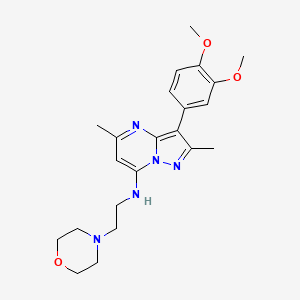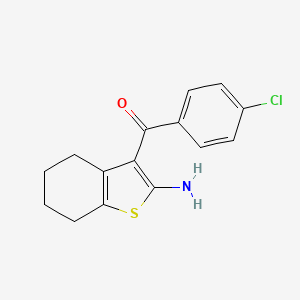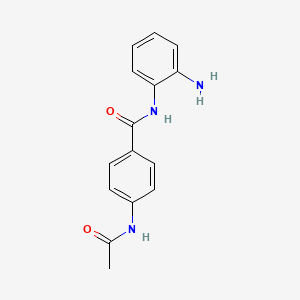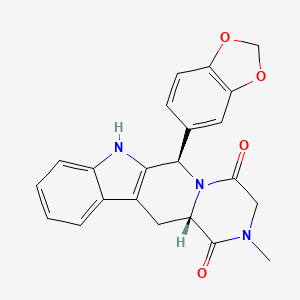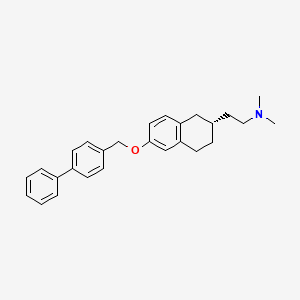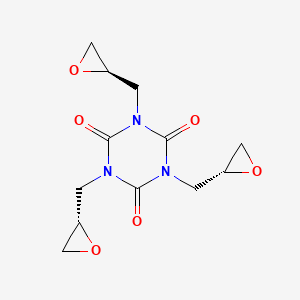
Teroxirone
Overview
Description
Teroxirone is a triazene triepoxide compound patented by Shell Internationale Research Maatschappij NV as an antineoplastic agent. It is known for its ability to alkylate and cross-link DNA, thereby inhibiting DNA replication. This compound has shown significant cytotoxic activity against certain leukemia sublines and has demonstrated potent antineoplastic activity in preclinical trials .
Mechanism of Action
Target of Action
Teroxirone, also known as Henkel’s compound, primarily targets DNA . It is a small molecule drug that acts as a DNA inhibitor and DNA alkylating agent . The role of DNA as a target is crucial because it is the genetic material of cells and carries the instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses.
Mode of Action
This compound interacts with its primary target, DNA, by alkylation and cross-linking . This interaction inhibits DNA replication , which is a fundamental process that occurs in all living organisms to copy their DNA. By inhibiting DNA replication, this compound prevents the cancer cells from dividing and growing.
Biochemical Pathways
This compound affects the reactive oxygen species (ROS)-activated intrinsic apoptotic pathway . Following treatment with this compound, mitochondrial membrane potential (MMP) is suppressed, leading to ROS production and apoptosis in cancer cells . This pathway leads to cell death, particularly in human non-small cell lung cancer cells (NSCLC) .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. When administered, this compound is rapidly eliminated from the plasma (t1/2 less than 5 min), and total body clearance is observed to be greater than 5 liters/min . Less than 1% of the parent drug is recovered in 24-hr urine .
Result of Action
The molecular and cellular effects of this compound’s action involve the induction of apoptotic cell death in tumor cells . The status of the tumor suppressor p53 determines the onset of apoptotic cell death in human non-small cell lung cancer cells (NSCLC) . This compound treatment leads to the suppression of MMP, followed by ROS production and apoptosis in lung cancer cells carrying wild type p53 .
Biochemical Analysis
Biochemical Properties
Teroxirone interacts with various enzymes, proteins, and other biomolecules. It is metabolized by hepatic microsomal preparations, but not lung microsomal preparations . The metabolism of this compound is NADPH independent and is inhibited by cyclohexene oxide . Epoxide hydrolysis products were detected in microsomal preparations and rabbit urine following administration of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis in human non-small cell lung cancer cells (NSCLC) carrying wild type p53 . This compound treatment leads to the suppression of mitochondrial membrane potential (MMP), followed by reactive oxygen species (ROS) production and apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates reactive oxygen species (ROS), leading to mitochondrial function impairment and cytotoxic effects . This compound treatment induces the ROS-activated intrinsic apoptotic pathway, which leads to cell death in human NSCLC cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Following rapid intravenous infusion to patients, plasma disappearance of this compound is characterized by a one-compartment open model . When this compound is administered by intravenous infusion, plateau plasma concentrations are rapidly achieved, followed by rapid disappearance at the end of infusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teroxirone is synthesized through a series of chemical reactions involving triazene and epoxide groups. The synthesis typically involves the reaction of triazene with epichlorohydrin under controlled conditions to form the triepoxide structure. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process includes purification steps to isolate the pure compound, which is then subjected to quality control tests to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Teroxirone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Teroxirone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated as an antineoplastic agent for the treatment of various cancers, including leukemia and lung cancer.
Comparison with Similar Compounds
Similar Compounds
Triglycidyl isocyanurate: Another triepoxide compound with similar cross-linking properties.
Epichlorohydrin: A precursor in the synthesis of teroxirone and other epoxide compounds.
Cyclohexene oxide: Used as a reagent in the study of this compound metabolism.
Uniqueness of this compound
This compound is unique due to its triazene triepoxide structure, which allows it to effectively cross-link DNA and inhibit replication. Its potent antineoplastic activity and ability to target specific cancer cells make it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-HLTSFMKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318560 | |
| Record name | Teroxirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
| Record name | TEROXIRONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
59653-73-5, 240408-79-1 | |
| Record name | Teroxirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teroxirone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycidyl isocyanurate, (R,R,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teroxirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEROXIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of teroxirone and how does it induce cell death?
A1: this compound is an alkylating agent, meaning it interacts with cellular components like DNA by forming covalent bonds. While the precise mechanism isn't fully elucidated in the provided abstracts, research suggests this compound induces apoptosis (programmed cell death) in cancer cells. One study found that this compound triggers apoptosis in human non-small cell lung cancer cells via a pathway involving reactive oxygen species (ROS) and mitochondrial damage. This suggests this compound may exert its anticancer effects by directly damaging DNA and disrupting critical cellular processes.
Q2: What are the pharmacokinetic properties of this compound?
A2: this compound exhibits rapid plasma elimination in both animals and humans. Studies in rabbits and humans have shown a plasma half-life of fewer than 5 minutes after intravenous administration. This rapid clearance suggests its potential suitability for regional infusion therapies.
Q3: What is known about the metabolism of this compound?
A3: Research indicates this compound undergoes metabolism in the liver, specifically by microsomal enzymes. Interestingly, this metabolism appears to be NADPH-independent, unlike many other drugs. Studies using rat liver microsomes suggest that epoxide hydrolysis is a key metabolic pathway for this compound, and this process can be inhibited by cyclohexene oxide, a known epoxide hydrase inhibitor.
Q4: What are the dose-limiting toxicities observed in clinical trials of this compound?
A4: Clinical trials investigating this compound have identified dose-limiting toxicities. Early phase I trials highlighted severe phlebitis and cutaneous reactions as the primary dose-limiting factors. While manageable, myelosuppression (suppression of bone marrow activity) was also observed. These findings underscore the importance of careful dose selection and administration in future clinical evaluations.
Q5: How does the structure of this compound relate to its antitumor activity?
A5: While specific structure-activity relationship (SAR) data isn't extensively discussed in the provided abstracts, it's known that this compound is a triepoxide, meaning it possesses three epoxide functional groups. These highly reactive groups are likely key to its alkylating properties and subsequent antitumor activity. Further research exploring structural modifications and their impact on potency, selectivity, and toxicity would be valuable.
Q6: What analytical techniques are employed to study this compound?
A6: Researchers utilize high-performance liquid chromatography (HPLC) for the analysis of this compound. One method involves derivatization with diethyldithiocarbamate followed by normal-phase HPLC analysis. This technique enables the separation and quantification of this compound and its metabolites in biological samples, contributing to our understanding of its pharmacokinetic profile.
Q7: Has this compound shown efficacy in preclinical models of cancer?
A7: Although limited information is available in the abstracts regarding specific preclinical models, one study mentions this compound demonstrating good cytotoxic activity against sublines of P388 and L1210 leukemias resistant to cyclophosphamide, another alkylating agent. This finding suggests this compound's potential to overcome resistance mechanisms that may limit the efficacy of existing chemotherapeutic options.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


